molecular formula C22H21ClN2O5S2 B2405848 methyl 3-(N-(4-chlorophenyl)-N-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 941889-27-6

methyl 3-(N-(4-chlorophenyl)-N-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2405848
CAS No.: 941889-27-6
M. Wt: 492.99
InChI Key: BSEXCNHTBBAIAK-UHFFFAOYSA-N
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Description

Methyl 3-(N-(4-chlorophenyl)-N-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H21ClN2O5S2 and its molecular weight is 492.99. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

The study of thiophene derivatives, such as methyl 3-hydroxythiophene-2-carboxylate, has led to new synthetic routes for the production of thiotetronic and α-halogenothiotetronic acids. These compounds are produced in high yield through straightforward halogenation, O-alkylation, and hydrolysis processes, demonstrating the versatility of thiophene derivatives in organic synthesis (Corral & Lissavetzky, 1984).

Dyeing Performance on Textiles

Thiophene derivatives have been utilized in creating novel heterocyclic disperse dyes for dyeing polyester fibers. Studies show that dyes based on ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, among others, yield vibrant colors with excellent fastness properties, albeit with poor photostability. These findings highlight the potential of thiophene derivatives in improving textile dyeing processes (Iyun et al., 2015).

Application in Polymer Science

The synthesis of polythiophenes incorporating oligo (ethylene glycol) spacers and crown ethers represents a novel application of thiophene derivatives. These polymers exhibit unique solvatochromic and thermochromic behaviors, indicating their potential use in responsive materials and sensors (Almeida et al., 2009).

Biodegradation of Petroleum Sulfur Heterocycles

Thiophene derivatives are also significant in environmental science, particularly in the biodegradation of sulfur heterocycles found in petroleum. Research on dimethylbenzothiophenes, for example, has demonstrated the capability of certain Pseudomonas strains to degrade these compounds, offering a biological approach to reducing sulfur content in fossil fuels (Kropp et al., 1996).

Genotoxic and Carcinogenic Potential Evaluation

The evaluation of thiophene derivatives for their genotoxic and carcinogenic potentials is crucial in pharmaceutical development. One study assessed the safety of 3-aminothiophene derivatives, finding no positive response in Ames tests for mutagenicity and DNA damage only at high concentrations, indicating the importance of thorough toxicity assessments for these compounds (Lepailleur et al., 2014).

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5S2/c1-14-4-7-17(12-15(14)2)24-20(26)13-25(18-8-5-16(23)6-9-18)32(28,29)19-10-11-31-21(19)22(27)30-3/h4-12H,13H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEXCNHTBBAIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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